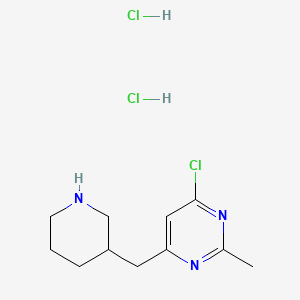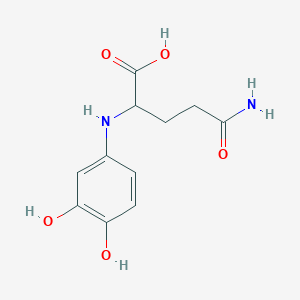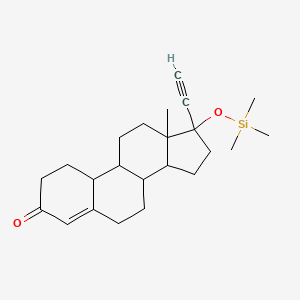![molecular formula C26H18N2O2 B12296440 (R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diazocines, which are characterized by their diazocine ring system. The presence of phenyl groups and hydroxyl functionalities further enhances its chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazocine ring system.
Introduction of Phenyl Groups: Phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of ®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the diazocine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of ®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl groups and phenyl rings play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2′-Binaphthyl-6,6′-dicarboxylic acid: Shares structural similarities with the diazocine ring system.
Methylammonium lead halide:
2-[2-(Dimethylamino)ethoxy]ethanol: Contains functional groups that can undergo similar chemical reactions.
Uniqueness
®-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol is unique due to its specific arrangement of phenyl groups and hydroxyl functionalities, which confer distinct chemical reactivity and potential biological activity. Its diazocine ring system also sets it apart from other compounds with similar functionalities.
Eigenschaften
Molekularformel |
C26H18N2O2 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
9,10-diphenyl-8,11-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,8,10,13,15-octaene-3,16-diol |
InChI |
InChI=1S/C26H18N2O2/c29-21-15-7-13-19-23(21)24-20(14-8-16-22(24)30)28-26(18-11-5-2-6-12-18)25(27-19)17-9-3-1-4-10-17/h1-16,29-30H |
InChI-Schlüssel |
KTUJYONTSFFGFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)O)C4=C(C=CC=C4O)N=C2C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-Benzyl-3-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpropanoyl]amino]acetic acid](/img/structure/B12296359.png)


![2-[3-[5-[(7-fluoro-1,1-dimethyl-2,3-dihydroinden-5-yl)carbamoyl]-2-methoxy-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]cyclobutyl]acetic acid](/img/structure/B12296377.png)
![(S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12296380.png)


![3,5-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B12296401.png)
![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)


![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
![N-[2-hydroxy-5-[1-hydroxy-2-[2-[4-[(2-hydroxy-2-phenylethyl)amino]phenyl]ethylamino]ethyl]phenyl]formamide](/img/structure/B12296450.png)
![azane;[(2R,3S,4R,5R,6S)-2-[[(2R,3R,4R,5S,6R)-3-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-3,6-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-4-yl] (3R)-3-hydroxytetradecanoate](/img/structure/B12296456.png)
